3-(Propoxymethyl)pyrrolidine
Overview
Description
3-(Propoxymethyl)pyrrolidine is an organic compound with the molecular formula C8H17NO It is a pyrrolidine derivative, characterized by the presence of a propoxymethyl group attached to the nitrogen atom of the pyrrolidine ring
Mechanism of Action
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids generally exert their effects by interacting with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The steric factors can influence the biological activity of pyrrolidine compounds .
Biochemical Analysis
Biochemical Properties
3-(Propoxymethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to modulate the activity of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism . This modulation can lead to changes in insulin secretion and glucose homeostasis, highlighting the potential therapeutic applications of this compound in metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyrrolidine derivatives can act as inhibitors of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can result in altered metabolic pathways and physiological responses, depending on the target enzyme and the biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that pyrrolidine derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These temporal changes can influence the compound’s long-term effects on cellular function, which is crucial for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism or reduced inflammation . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity . Understanding these dosage effects is essential for determining the therapeutic window and safety margins of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For example, cytochrome P450 enzymes can oxidize pyrrolidine derivatives, leading to the formation of reactive intermediates that can further react with cellular macromolecules . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, pyrrolidine derivatives may be transported across cell membranes by organic cation transporters, influencing their intracellular concentrations and biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity, contributing to its therapeutic potential and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with propoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Propoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The propoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Propoxymethyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, is a simple five-membered nitrogen-containing ring. It serves as a precursor for many derivatives, including 3-(Propoxymethyl)pyrrolidine.
N-Methylpyrrolidine: This compound has a methyl group attached to the nitrogen atom, similar to the propoxymethyl group in this compound.
N-Propylpyrrolidine: Another derivative with a propyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(propoxymethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-10-7-8-3-4-9-6-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEAKSBJJHAVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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